molecular formula C20H17NOS B11797958 (6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone

(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11797958
M. Wt: 319.4 g/mol
InChI Key: UCNMNEGEMUGFOD-UHFFFAOYSA-N
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Description

(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone is an organic compound with the molecular formula C20H17NOS It is a derivative of pyridine and contains both a benzylthio group and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with benzylthiol and phenylmagnesium bromide. The reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylmethanone moiety can engage in hydrogen bonding or hydrophobic interactions with various proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (6-(Methylthio)-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a methylthio group instead of a benzylthio group.

    (6-(Benzylthio)-4-methylpyridin-3-yl)(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(6-(Benzylthio)-4-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of both a benzylthio group and a phenylmethanone group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17NOS

Molecular Weight

319.4 g/mol

IUPAC Name

(6-benzylsulfanyl-4-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C20H17NOS/c1-15-12-19(23-14-16-8-4-2-5-9-16)21-13-18(15)20(22)17-10-6-3-7-11-17/h2-13H,14H2,1H3

InChI Key

UCNMNEGEMUGFOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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